4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate
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Overview
Description
4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate is a chemical compound used in scientific research for its various applications. This compound is also known as TAK-659 and is used for its anti-inflammatory and immunomodulatory properties.
Mechanism of Action
The mechanism of action of 4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate involves the inhibition of BTK activity. BTK is a key enzyme in the activation of B cells and the production of inflammatory cytokines. Inhibition of BTK activity leads to a reduction in the production of inflammatory cytokines, which can help to alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of BTK activity, which leads to a reduction in the production of inflammatory cytokines. This compound has been shown to be effective in reducing the symptoms of autoimmune diseases in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate in lab experiments include its anti-inflammatory and immunomodulatory properties, which make it a useful tool for studying autoimmune diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
For the research on 4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate include the development of more potent and selective BTK inhibitors for the treatment of autoimmune diseases. Other potential applications for this compound include the treatment of cancer and viral infections. Further research is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate involves a series of chemical reactions. The starting material for the synthesis is 4-chloroaniline, which is reacted with phosgene to form 4-chloroformylphenyl isocyanate. The resulting compound is then reacted with 4-aminobenzoic acid to form this compound.
Scientific Research Applications
4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate is used in scientific research for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the activation of B cells and the production of inflammatory cytokines. This compound has potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
properties
IUPAC Name |
[4-[(4-chlorophenyl)carbamoylamino]phenyl] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O3/c21-13-1-5-15(6-2-13)23-19(26)24-16-9-11-18(12-10-16)28-20(27)25-17-7-3-14(22)4-8-17/h1-12H,(H,25,27)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUFXNRXLQZLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)OC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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